molecular formula C14H14ClN3O2S B5792081 N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea

N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea

Cat. No. B5792081
M. Wt: 323.8 g/mol
InChI Key: ULNMTCWJALNJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea, also known as CTU, is a chemical compound that has been widely used in scientific research. CTU is a thiourea derivative that has shown potential in various applications, including as an anticancer agent, as a tool in neuroscience research, and as a potential treatment for Alzheimer's disease.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been used in various scientific research applications, including as an anticancer agent, as a tool in neuroscience research, and as a potential treatment for Alzheimer's disease. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience research, N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been used as a tool to study the function of the NMDA receptor, a key player in synaptic plasticity and learning and memory processes. In Alzheimer's disease research, N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has shown potential as a treatment for the disease by inhibiting the aggregation of beta-amyloid, a key pathological feature of the disease.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neuroscience research, N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor. In Alzheimer's disease research, N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the aggregation of beta-amyloid by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to have various biochemical and physiological effects in different experimental systems. In cancer cells, N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuroscience research, N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to enhance synaptic plasticity and improve learning and memory processes in animal models. In Alzheimer's disease research, N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to reduce the accumulation of beta-amyloid and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has also been shown to have good stability under various conditions. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has some limitations, including its relatively low potency and selectivity for specific targets. Additionally, the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea can be challenging and time-consuming, which may limit its use in some experimental systems.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanisms of action in different experimental systems. Additionally, the use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea in combination with other drugs or therapies may provide new opportunities for the treatment of cancer, Alzheimer's disease, and other diseases. Further research is needed to fully understand the potential of N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea and its derivatives in various scientific research applications.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea involves the reaction of 2-chloronicotinic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2,5-dimethoxyaniline and thiourea. The final product is obtained after purification and recrystallization. This synthesis method has been reported in several studies, including a 2015 paper by Zhang et al. that describes the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea and its derivatives.

properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-19-11-8-10(12(20-2)7-9(11)15)17-14(21)18-13-5-3-4-6-16-13/h3-8H,1-2H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNMTCWJALNJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NC2=CC=CC=N2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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